1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

Therapeutic Drug Monitoring LC-MS/MS Quantification Bioequivalence Studies

Pirfenidone-d5 is a deuterated internal standard for pirfenidone quantification by LC-MS/MS (m/z 190.965→81.1). Features 5 deuterium atoms on the phenyl ring (CAS 1020719-62-3, MW 190.25). Meets FDA/EMA isotopic IS requirements. Validated for ANDA bioequivalence. Purity ≥98%.

Molecular Formula C16H12N2O
Molecular Weight 253.31 g/mol
Cat. No. B12423175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5
Molecular FormulaC16H12N2O
Molecular Weight253.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3
InChIInChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D
InChIKeyJHBMGQOABUXDND-FSTBWYLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5: Perampanel-d5 Precursor for Stable Isotope-Labeled Internal Standard (SIL-IS) Applications


1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 (CAS 2733718-04-0) is a deuterium-labeled pyridone compound that serves as a key intermediate in the synthesis of Perampanel-d5 (PER-D5) . PER-D5 is a stable isotope-labeled internal standard (SIL-IS) used in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the therapeutic drug monitoring (TDM) and pharmacokinetic analysis of perampanel, a first-in-class AMPA receptor antagonist approved for epilepsy treatment [1]. This compound provides a reference with near-identical chemical behavior to the analyte, enabling accurate quantification in complex biological matrices such as human plasma .

Why 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 Cannot Be Substituted with Non-Deuterated or Structural Analog Internal Standards


Generic substitution of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 or its downstream product PER-D5 with non-deuterated analogs or structural analogs introduces quantifiable errors in bioanalytical quantification. Non-deuterated internal standards cannot be distinguished from the native analyte in mass spectrometry, rendering accurate quantification impossible [1]. Structural analog internal standards, such as rufinamide, lack the identical physicochemical properties required to fully compensate for matrix effects and extraction losses, leading to increased variability in precision and accuracy [2]. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience identical ionization suppression or enhancement, thereby providing the highest possible analytical specificity for quantitative determinations [3].

Quantitative Differentiation Evidence for 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 (as PER-D5 Precursor) in Bioanalytical Workflows


Linear Dynamic Range and Calibration Robustness of PER-D5-Based Assays

Analytical methods employing PER-D5 (derived from 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5) as the SIL-IS demonstrate extended linear dynamic ranges with high correlation coefficients, essential for accurate quantification across clinically relevant perampanel concentrations. In a validated HPLC-MS/MS method for pediatric epilepsy patients, the assay using PER-D5 achieved linearity over 1-1,500 ng/mL with a correlation coefficient (r) of 0.9989 [1]. Another validated method for adult human plasma demonstrated linearity over 0.5-500 ng/mL with r² > 0.999 [2].

Therapeutic Drug Monitoring LC-MS/MS Quantification Bioequivalence Studies

Intra- and Inter-Day Precision and Accuracy of PER-D5-Normalized Assays

PER-D5 as SIL-IS enables consistent intra-day and inter-day precision (RSD) and accuracy (bias) that meet stringent FDA and EMA bioanalytical method validation guidelines. In a validated method for human plasma, intra-day precision ranged from 2.4% to 6.8% and inter-day precision from 3.1% to 3.8%, with accuracy between 97.6% and 104.9% [1]. Another pediatric method reported intra- and inter-day RSD ≤ 5.80% with accuracy of 92.07%-106.07% [2].

Bioanalytical Method Validation Precision and Accuracy FDA/EMA Compliance

Extraction Recovery and Matrix Effect Compensation

PER-D5 compensates for extraction losses and matrix effects, ensuring accurate quantification even in complex biological samples. The extraction recovery for perampanel in a validated method using PER-D5 ranged from 99.23% to 103.84%, and the matrix effect was not significant [1]. In a pediatric study, mean absolute recoveries for four QC levels were 87.69%, 94.04%, 107.50%, and 95.15% [2].

Matrix Effect Compensation Extraction Efficiency SIL-IS Superiority

Pharmacokinetic Study Application and Free Drug Concentration Monitoring

PER-D5 enables accurate quantification of both total and free perampanel concentrations, which is critical for understanding drug-drug interactions and therapeutic outcomes. In a study using centrifugal ultrafiltration with PER-D5 as IS, free PER concentration was positively correlated with total PER concentration in 57 pediatric plasma samples (r = 0.793, P < 0.001) [1]. Additionally, PER-D5 was used to quantify perampanel in a rat pharmacokinetic study evaluating the effect of eslicarbazepine acetate, where AUC₀→ₜ decreased by 30.28% and Cₘₐₓ decreased by 46.94% compared to control .

Free Drug Monitoring Pediatric Epilepsy Drug-Drug Interactions

Optimal Procurement Scenarios for 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 Based on Quantitative Differentiation Evidence


Therapeutic Drug Monitoring (TDM) of Perampanel in Pediatric and Adult Epilepsy Patients

Procure 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 for synthesis of PER-D5 internal standard when establishing or validating an LC-MS/MS method for therapeutic drug monitoring of perampanel. The evidence demonstrates that PER-D5-based methods achieve clinically relevant LLOQ of 0.5-1 ng/mL with intra- and inter-day precision RSD ≤ 6.8% and accuracy between 92% and 113% [1][2]. This level of sensitivity and precision is essential for monitoring sub-therapeutic concentrations in pediatric patients and in cases of drug-drug interactions where perampanel exposure may be significantly reduced [3].

Regulatory Bioequivalence Studies for Generic Perampanel Formulations

Procure 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 when preparing for a randomized, open-label, crossover bioequivalence study requiring FDA- or EMA-compliant bioanalytical method validation. The validated LC-MS/MS method using PER-D5 demonstrated linearity over 2.00-500 ng/mL with r² > 0.9992, extraction recovery of 99.23%-103.84%, and non-significant matrix effects [1]. These validation parameters meet the stringent requirements of the US FDA Bioanalytical Method Validation Guidance for Industry [2], ensuring regulatory acceptance of study data for generic drug approval.

Free Drug Concentration Monitoring for Drug-Drug Interaction Studies

Procure 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 for studies requiring quantification of unbound (free) perampanel concentrations, particularly when evaluating the impact of concomitant medications such as valproic acid or enzyme-inducing anti-seizure drugs. The centrifugal ultrafiltration-HPLC-MS/MS method using PER-D5 enabled detection of significantly elevated free perampanel concentrations in patients receiving valproic acid co-therapy (9.87 ± 5.83 ng/mL) compared to non-VPA co-therapy (5.03 ± 4.57 ng/mL, P < 0.05) [1]. Accurate free drug quantification is clinically more significant than total drug monitoring and requires the use of a SIL-IS for reliable results [1].

Preclinical Pharmacokinetic and Toxicology Studies in Animal Models

Procure 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 for synthesis of PER-D5 to support isotope-dilution UHPLC-MS/MS methods in preclinical pharmacokinetic and drug-drug interaction studies in rodent models. In a rat study, PER-D5 enabled quantification of perampanel plasma concentrations over a linear range of 0.3-600 ng/mL (r > 0.999) and detection of a 30.28% decrease in AUC₀→ₜ and a 46.94% decrease in Cₘₐₓ when perampanel was co-administered with eslicarbazepine acetate [2]. These precise measurements of exposure changes are critical for understanding metabolic interactions and guiding dose adjustments in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.